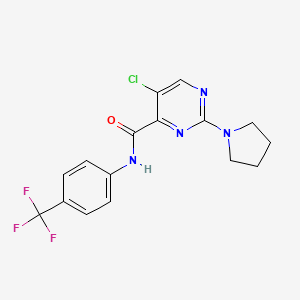![molecular formula C19H13F2N3O2 B2413325 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one CAS No. 2380182-90-9](/img/structure/B2413325.png)
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the imidazo[1,2-a]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and an aldehyde or ketone.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the imidazo[1,2-a]pyrazine intermediate.
Attachment of the methoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid derivative of methoxybenzene and the imidazo[1,2-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives of the compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学研究应用
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity, and thereby exerting a therapeutic effect. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
相似化合物的比较
Similar Compounds
7-(3,4-Dichlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with chlorine atoms instead of fluorine atoms.
7-(3,4-Difluorophenyl)-2-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with a hydroxy group instead of a methoxy group.
7-(3,4-Difluorophenyl)-2-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-one: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The uniqueness of 7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity to biological targets, and overall stability, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2/c1-26-14-5-2-12(3-6-14)17-11-23-8-9-24(19(25)18(23)22-17)13-4-7-15(20)16(21)10-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHQDIFLJUKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

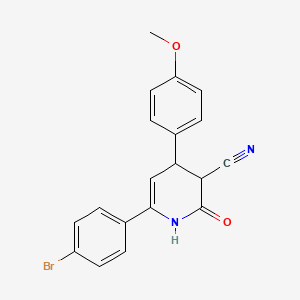
![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)
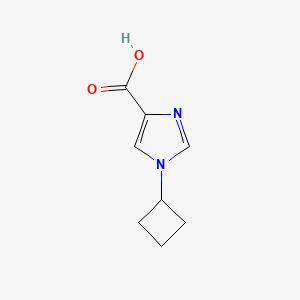
![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
![3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2413252.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
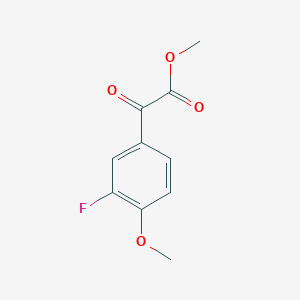
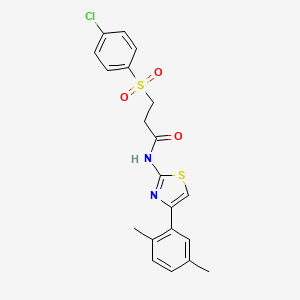
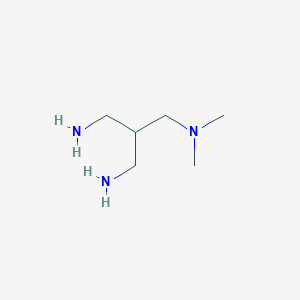
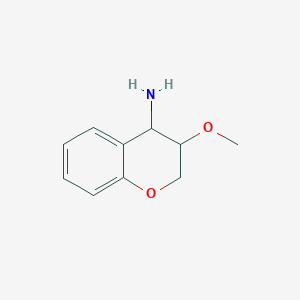
![N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
